molecular formula C5H3Cl3N2 B3030167 2,3,6-Trichloropyridin-4-amine CAS No. 874491-78-8

2,3,6-Trichloropyridin-4-amine

Cat. No. B3030167
CAS RN: 874491-78-8
M. Wt: 197.45
InChI Key: HLANAZQMFUWUPB-UHFFFAOYSA-N
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Description

2,3,6-Trichloropyridin-4-amine is a chlorinated pyridine derivative, which is a class of compounds known for their diverse range of biological activities and applications in chemical synthesis. While the provided papers do not directly discuss 2,3,6-Trichloropyridin-4-amine, they do provide insights into the chemistry of related chloropyridines and their derivatives, which can be extrapolated to understand the properties and reactivity of 2,3,6-Trichloropyridin-4-amine.

Synthesis Analysis

The synthesis of chlorinated pyridines can involve various strategies, including chlorination, nucleophilic substitution, and heterocyclic transformations. For instance, the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine involves chlorination and other steps, achieving an overall yield of 57.8% . This suggests that similar methods could potentially be applied to synthesize 2,3,6-Trichloropyridin-4-amine, although the specific conditions and reagents may differ.

Molecular Structure Analysis

The molecular structure of chloropyridines is characterized by the presence of chlorine substituents on the pyridine ring, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of a copper(II) complex with 4-aminopyridine reveals a trigonal bipyramidal geometry around the copper center, indicating that the pyridine nitrogen can participate in coordination chemistry . This information can be useful in predicting the coordination behavior of 2,3,6-Trichloropyridin-4-amine in the presence of metal ions.

Chemical Reactions Analysis

Chloropyridines are versatile intermediates in organic synthesis and can undergo various chemical reactions. The catalytic properties of tris(3,6-dioxaheptyl)amine in the nucleophilic substitution of chloropyridines suggest that 2,3,6-Trichloropyridin-4-amine could also be a substrate in similar reactions . Additionally, the reactivity of copper(II) complexes with tris[(pyridin-2-yl)methyl]amine ligands in the presence of hydrogen peroxide indicates that chloropyridines can be involved in oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyridines are influenced by their molecular structure and substituents. The solubility, fluorescence, and metal ion binding properties of derivatives of tris((6-phenyl-2-pyridyl)methyl)amine demonstrate the impact of structural modifications on these properties . Therefore, the specific arrangement of chlorine atoms in 2,3,6-Trichloropyridin-4-amine would affect its solubility, fluorescence, and metal ion affinity.

Scientific Research Applications

Aminomethylation Reactions

  • Catalysis using Group 3 Metal Triamido Complexes : Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, particularly yttrium and gadolinium, were effective catalysts for ortho-C-H bond addition of pyridine derivatives in aminomethylation reactions. The catalytic activity was significantly improved with secondary amines like dibenzylamine (Haruki Nagae et al., 2015).

Synthesis and Properties of Derivatives

  • Synthesis of Tetrastannatriazabicyclo[3.1.1]heptane : The reaction of Tris(dimethylchlorostannyl)amine with pyridine resulted in the production of tin-nitrogen containing bicyclo[3.1.1]heptane. This study showcased the potential for the formation of structurally unique compounds (Christian Kober et al., 1997).

Catalytic Properties

  • Heteroaromatic Nucleophilic Substitution Catalysis : Tris(3,6-dioxaheptyl)amine demonstrated catalytic properties in reactions of alkoxydehalogenation of chloropyridines. This study highlights the potential of this compound in phase transfer catalysis (P. Ballesteros et al., 1987).

Photoassisted Oxygenation

  • Catalysis with Ruthenium Complexes : Ruthenium(II) complexes with tris(2-pyridylmethyl)amine or its derivatives catalyzed alkane oxidation under visible light irradiation in the presence of 2,6-dichloropyridine N-oxide, showing the utility of these complexes in photochemical processes (M. Yamaguchi et al., 2004).

Fluorescence Properties

  • Metal Complexes of Derivatives : Metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine were studied for their hydrophobic cavities and fluorescence properties. This research contributes to understanding the applications of such complexes in sensing and molecular recognition (Jian Liang et al., 2009).

Synthesis Optimization

  • Synthetic Technology of Dichlorodifluoropyridin-amine : An improved synthetic technology for 3,5-dichloro-2,6-difluoropyridin-4-amine was developed, showcasing efficient methodologies in chemical synthesis (Li Sheng-song, 2010).

properties

IUPAC Name

2,3,6-trichloropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLANAZQMFUWUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855968
Record name 2,3,6-Trichloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trichloropyridin-4-amine

CAS RN

874491-78-8
Record name 2,3,6-Trichloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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